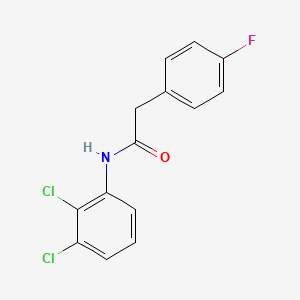

N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide

Description

Contextualization within Halogenated Acetamide (B32628) Derivatives Research

The investigation of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a part of the extensive research into halogenated acetamide derivatives. Halogen atoms, particularly fluorine and chlorine, are frequently incorporated into the structures of drug candidates to enhance their pharmacological properties. researchgate.netnih.gov The introduction of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net For instance, the presence of a bromine atom has been shown to increase hydrophobicity, which may facilitate the permeation of a compound through the lipid layers of cell membranes. researchgate.net

Acetamide derivatives, in general, represent a significant class of compounds with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. nih.gov The strategic placement of halogen substituents on the acetamide scaffold is a common approach to modulate these activities and to develop new therapeutic candidates. Research has shown that halogen-containing phenoxy derivatives can exhibit enhanced anti-inflammatory functions. nih.gov Therefore, the study of halogenated acetamides like N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is a logical progression in the quest for more effective and specific therapeutic agents.

Significance of the Chemical Scaffold in Medicinal Chemistry

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com This scaffold's versatility allows for the synthesis of a large number of structurally diverse derivatives, which has led to the discovery of agents with a wide array of pharmacological effects. archivepp.com These include potential treatments for a variety of conditions, underscoring the scaffold's importance in drug development.

The significance of the N-phenylacetamide scaffold is highlighted by the diverse biological activities exhibited by its derivatives. The following table provides a summary of these activities, demonstrating the broad therapeutic potential of this chemical framework.

| Biological Activity | Example of Derivative Class | Reference |

| Antidepressant | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | nih.gov |

| Antimicrobial | N-phenylacetamide derivatives containing 4-arylthiazole moieties | mdpi.com |

| Anticancer | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | nih.gov |

| Anti-inflammatory | 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs | nih.gov |

| Carbonic Anhydrase Inhibition | N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | nih.gov |

| Analgesic | 2-(substituted phenoxy)-N-(substituted phenyl) acetamide derivatives | rjptonline.org |

Overview of Academic Inquiry into the Compound's Preclinical Profiles

While specific preclinical studies on N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide are not extensively detailed in publicly available literature, the structural components of the molecule provide a basis for predicting its potential biological activities. The presence of the 2-(4-fluorophenyl)acetamide (B1296790) moiety is particularly noteworthy, as derivatives of this structure have been synthesized and evaluated for their potential as anticancer agents. nih.gov For example, studies have shown that certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic activity against various human cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov

The dichlorophenyl group is also a common feature in many biologically active compounds, further suggesting potential areas for preclinical investigation. The substitution pattern of the chlorine atoms can significantly influence the compound's activity. The following table summarizes the preclinical findings for some structurally related halogenated acetamide derivatives, which may offer insights into the potential pharmacological profile of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide.

| Compound/Derivative Class | Preclinical Finding | Investigated Activity | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | IC50 = 52 µM against PC3 cell line | Anticancer | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | IC50 = 100 µM against MCF-7 cell line | Anticancer | nih.gov |

| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | EC50 = 156.7 µM against Xanthomonas oryzae pv. Oryzae | Antibacterial | mdpi.com |

| N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide | Demonstrated anticonvulsant activity in animal models | Anticonvulsant | nuph.edu.ua |

These findings for related compounds suggest that N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide could be a candidate for investigation in oncology, infectious diseases, or neurology. The specific combination of the 2,3-dichloro and 4-fluoro substitutions would likely result in a unique pharmacological profile that warrants further preclinical evaluation to determine its therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2FNO/c15-11-2-1-3-12(14(11)16)18-13(19)8-9-4-6-10(17)7-5-9/h1-7H,8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVAECPXCTZYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide

Strategies for the Preparation of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide

The formation of the amide bond in N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is the central transformation in its synthesis. This can be achieved through direct coupling methods or as the final step in a multi-step sequence.

Direct Substitution Approaches to the Acetamide (B32628) Moiety

The most straightforward approach to the synthesis of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide involves the direct formation of the amide bond between 2,3-dichloroaniline (B127971) and 4-fluorophenylacetic acid or its activated derivatives. This can be accomplished through several established amidation protocols.

One common method is the activation of the carboxylic acid group of 4-fluorophenylacetic acid to facilitate nucleophilic attack by the amino group of 2,3-dichloroaniline. Activating agents such as thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to the more reactive acyl chloride. The resulting 4-fluorophenylacetyl chloride can then react with 2,3-dichloroaniline, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, peptide coupling reagents can be employed for a milder and often more efficient reaction. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) can facilitate the direct amidation of 4-fluorophenylacetic acid with 2,3-dichloroaniline under ambient conditions. These reagents form a highly reactive O-acylisourea intermediate with the carboxylic acid, which is then readily displaced by the amine.

Enzymatic approaches using lipases, such as Candida antarctica lipase (B570770) B (CALB), also present a green and sustainable alternative for direct amide synthesis from carboxylic acids and amines. nih.gov These biocatalysts can function in organic solvents and often provide high yields and conversions without the need for extensive purification. nih.gov

A general reaction scheme for the direct acylation of 2,3-dichloroaniline is presented below:

A general representation of the direct acylation of 2,3-dichloroaniline with an activated derivative of 4-fluorophenylacetic acid.

A general representation of the direct acylation of 2,3-dichloroaniline with an activated derivative of 4-fluorophenylacetic acid.Multi-Step Synthesis Pathways Involving Aromatic Halogenation

The synthesis would typically involve two main branches:

Preparation of 2,3-dichloroaniline: This can be achieved through various methods, including the direct chlorination of aniline (B41778), which often leads to a mixture of isomers requiring separation. A more controlled approach involves the nitration of 1,2-dichlorobenzene (B45396) to form 1,2-dichloro-3-nitrobenzene, followed by the reduction of the nitro group to an amine using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Preparation of 4-fluorophenylacetic acid: This intermediate can be synthesized from 4-fluorobenzyl chloride via the Strecker synthesis, which involves reaction with sodium cyanide to form 4-fluorobenzyl cyanide, followed by hydrolysis of the nitrile group to the carboxylic acid.

Once both intermediates are obtained, they can be coupled using the direct substitution methods described in the previous section to yield the final product. This multi-step approach offers the flexibility to introduce various substituents on either aromatic ring by starting with appropriately functionalized precursors.

Optimization of Reaction Conditions and Yields for Analogues

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide and its analogues. Key parameters that are often varied include the choice of solvent, temperature, catalyst, and the nature of the activating agent for the carboxylic acid.

For direct amidation reactions, the choice of catalyst can significantly impact the reaction efficiency. While traditional methods may rely on stoichiometric activating agents, catalytic approaches are more atom-economical. For instance, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine (B48309) derivatives, providing moderate to excellent yields. nih.gov The steric and electronic properties of the substituents on both the acid and amine have a significant influence on the reaction outcome. nih.gov

Enzymatic methods also offer avenues for optimization. The selection of the lipase, solvent, and reaction temperature can be tailored to improve reaction rates and yields. nih.gov For example, the use of a green solvent like cyclopentyl methyl ether with Candida antarctica lipase B has been demonstrated to be an efficient system for the synthesis of a diverse range of amides. nih.gov

The following interactive table summarizes the optimization of reaction conditions for the synthesis of N-aryl acetamide analogues from various studies.

| Catalyst/Reagent | Amine | Acid/Ester | Solvent | Temperature (°C) | Yield (%) | Reference |

| TiCp₂Cl₂ | Various amines | Phenylacetic acid derivatives | Toluene | 110 | Good to Excellent | researchgate.net |

| NiCl₂ | Benzylamine derivatives | Phenylacetic acid derivatives | Toluene | 110 | Moderate to Excellent | nih.gov |

| Candida antarctica lipase B | Primary and secondary amines | Various carboxylic acids | Cyclopentyl methyl ether | 60 | >90 | nih.gov |

| EDC/HOBt | 2,3-dichloroaniline | 4-fluorophenylacetic acid | Dichloromethane | Room Temp | - | (Proposed) |

| SOCl₂/Triethylamine | 2,3-dichloroaniline | 4-fluorophenylacetic acid | Toluene | 0 to Room Temp | - | (Proposed) |

Derivatization and Functionalization of Related Acetamide Core Structures

The N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide core structure presents several opportunities for derivatization and functionalization to explore structure-activity relationships for various applications.

Modifications can be introduced at several positions:

The N-(2,3-dichlorophenyl) ring: The aromatic ring can be further substituted to introduce a variety of functional groups. For instance, electrophilic aromatic substitution reactions could be explored, although the existing chloro substituents are deactivating. Alternatively, nucleophilic aromatic substitution might be possible under specific conditions.

The 2-(4-fluorophenyl) ring: The fluorine atom can be replaced or additional substituents can be introduced onto this ring. For example, Suzuki coupling reactions could be employed if a bromo or iodo group is present on the phenyl ring, allowing for the introduction of various aryl or alkyl groups.

The acetamide backbone: The methylene (B1212753) bridge offers a site for potential alkylation or other modifications. The amide N-H bond can also be a target for substitution, though this can be challenging.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that they are valuable intermediates for the synthesis of various derivatives. nih.gov For example, the chlorine atom in 2-chloro-N-phenylacetamide can be displaced by various nucleophiles to introduce new functional groups. nih.gov This suggests that a similar strategy could be applied to an analogue of the target compound where a leaving group is present on the acetyl moiety.

Preclinical Investigation of Biological Activities for N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide and Its Analogues

Evaluation of Anticancer Efficacy in In Vitro Models

Phenylacetamide derivatives have been identified as a promising class of compounds with potential anticancer properties. nih.govnih.gov Research into novel anticancer drugs is driven by the need to overcome challenges such as drug resistance and the severe adverse effects associated with current chemotherapeutics. nih.gov Analogues of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines.

The anticancer potential of phenylacetamide analogues has been evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTS assay is a common method used to determine the concentration at which these compounds inhibit cell growth by 50% (IC50). nih.gov

Studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated notable cytotoxic activity, particularly against prostate carcinoma (PC3) cells. nih.govnih.gov In one study, compounds featuring a nitro moiety showed greater cytotoxic effects than those with a methoxy moiety. nih.govnih.gov For instance, the ortho-nitro and para-nitro substituted analogues were among the most active against the PC3 cell line. nih.gov Generally, these compounds showed better activity against PC3 cells compared to breast cancer (MCF-7) and promyelocytic leukemia (HL-60) cell lines. nih.gov

Another study involving N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide (B32628) derivatives found that cervical cancer (HeLa) and glioblastoma (U87) cells were more sensitive to the tested compounds than lung carcinoma (A549) cells. The compound with an ortho-chlorine substitution on the phenyl ring was the most active derivative against HeLa cells, with an IC50 value of 1.3 µM. Furthermore, dichlorinated phenylacrylonitriles, which are structurally related, have shown potent and selective activity against breast cancer cell lines, with GI50 values ranging from 0.16 to 2.0 μM. nih.gov

The table below summarizes the cytotoxic activities of selected phenylacetamide analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl) acetamide derivative (ortho-chloro) | HeLa (Cervical Cancer) | 1.3 |

This table presents a selection of data from studies on analogues to illustrate the range of cytotoxic activity. IC50 values represent the concentration required to inhibit 50% of cell growth.

The antitumor efficacy of many chemotherapeutic agents is linked to their ability to induce apoptosis, or programmed cell death. nih.gov Phenylacetamide derivatives have been investigated for their potential to trigger this process in cancer cells. The induction of apoptosis is a key strategy in the development of new anticancer treatments, as it may help overcome tumor resistance. nih.govnih.gov

Investigations into the mechanisms of action for acetamide analogues have revealed their involvement in critical apoptotic pathways. Some derivatives have been shown to induce apoptosis by activating caspases, which are key enzymes in the execution phase of cell death. nih.gov Studies on 1,3,4-thiadiazole derivatives of phenylacetamide demonstrated the activation of caspases 3 and 9 in MCF-7 breast cancer cells. nih.gov Similarly, research on 1,3-thiazole derivatives confirmed their ability to activate caspase 3.

In addition to caspase activation, these compounds can induce apoptosis by affecting the mitochondria. This includes reducing the Mitochondrial Membrane Potential (MMP) and promoting the production of Reactive Oxygen Species (ROS), both of which are events that can lead to cell death. Another related compound, a dichlorophenylacrylonitrile, was found to act as a novel Aryl hydrocarbon Receptor (AhR) ligand and a CYP1A1 activating compound, which likely induces cell death after bioactivation. nih.gov

Assessment of Antimicrobial and Antifungal Potential

The emergence of multidrug-resistant microbial strains necessitates the search for new antimicrobial agents. researchgate.net Acetamide derivatives have been explored for their potential to inhibit the growth of various pathogenic bacteria and fungi. nih.gov

Analogues of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide have been evaluated for their in vitro antimicrobial and antifungal activities against a range of pathogenic strains. researchgate.netnih.gov The spectrum of activity often includes both Gram-positive and Gram-negative bacteria, as well as fungal species.

Screening of fluorinated chalcone derivatives, which share structural motifs, showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Proteus vulgaris. nih.gov The same compounds were also tested against the fungal strains Candida albicans and Aspergillus niger. nih.gov In other studies, acetamide derivatives demonstrated inhibitory effects against bacterial species including E. coli, P. mirabilis, and S. pyogenes. nih.gov The antibacterial potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide has also been demonstrated against Klebsiella pneumoniae. researchgate.net

Minimum Inhibitory Concentration (MIC) is a key metric in preclinical antimicrobial studies, defining the lowest concentration of a compound that prevents visible growth of a microorganism. ekb.egnih.gov Various acetamide derivatives have undergone MIC testing to quantify their potency.

In one study, synthesized acetamide compounds were tested against E. coli, P. mirabilis, and S. pyogenes at concentrations starting from 6.25 μg/mL. nih.gov Certain derivatives bearing a para-chlorophenyl moiety exhibited notable antibacterial properties. nih.gov Another investigation found that some pyridine (B92270) derivatives showed a broad spectrum of antimicrobial activity, with MIC values for some compounds in the range of 8-16 µg/mL. researchgate.net The table below provides examples of MIC values for acetamide analogues against selected microbial strains.

| Compound Type | Microbial Strain | MIC (µg/mL) |

| Acetamide derivative | E. coli | >6.25 |

| Acetamide derivative | P. mirabilis | >6.25 |

| Pyridine derivative | Various microbes | 8 - 16 |

This table illustrates the Minimum Inhibitory Concentrations (MICs) observed in studies of analogous compounds. The values indicate the concentration required to inhibit microbial growth.

Enzyme Modulation and Inhibition Studies

The biological activity of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide and its analogues can be attributed to their interaction with specific molecular targets, such as enzymes. By inhibiting or activating these targets, these compounds can exert various biological effects.

A notable example is the study of N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide, an analogue where the acetamide moiety is linked to an iminosugar. This compound was identified as a highly potent and selective inhibitor of α-L-fucosidases from bovine kidney, rat epididymis, and human lysosomes, with IC50 values as low as 0.0079 µM for the human enzyme. nih.gov The addition of the N-phenylacetamide substituent significantly enhanced the inhibitory potency compared to the parent iminosugar. nih.gov

Furthermore, as mentioned previously, a dichlorophenylacrylonitrile analogue was found to be an activator of the Cytochrome P450 enzyme CYP1A1, suggesting that the bioactivation of the compound by this enzyme is a key step in its anticancer mechanism. nih.gov These findings indicate that acetamide derivatives can modulate the activity of different classes of enzymes, which represents a promising avenue for therapeutic development.

Interactions with Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. droracle.ai These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions such as oxidation, reduction, and hydrolysis, which typically convert lipophilic compounds into more water-soluble derivatives for easier excretion. nih.gov The activity of CYP isozymes, particularly major ones like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is a critical factor in determining the pharmacokinetic profile of a drug. nih.gov

Drug candidates can interact with CYP enzymes as substrates, inhibitors, or inducers, leading to potential drug-drug interactions. droracle.ai For instance, the metabolism of 2,4-dichlorophenol, a structural component of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide, has been shown to be mediated by human cytochrome P450 3A4 (CYP3A4). nih.gov While direct studies on N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide are not extensively documented, the metabolic fate of its constituent parts suggests a likely involvement of the CYP450 system in its biotransformation. The specific interactions, including which isoforms are involved and the potential for inhibition or induction, remain a subject for detailed future investigation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a group of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as crucial regulators in various signal transduction pathways. frontiersin.org Inhibitors of PDEs have been developed for a range of therapeutic areas, including inflammatory diseases like asthma and COPD. frontiersin.orgnih.gov

The acetamide scaffold has been explored for its potential to inhibit PDE enzymes. Notably, research into dual-target inhibitors has identified compounds with a (4-fluorophenyl)acetamide moiety that exhibit potent inhibitory activity against PDE4. nih.gov One such analogue, N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), was identified as a potent dual inhibitor of both p38α MAPK and PDE4. nih.gov The development of compounds targeting both PDE4 and other inflammatory mediators is a strategy to achieve synergistic anti-inflammatory effects. nih.gov While direct PDE inhibition data for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide is not available, the activity of its analogues suggests that this chemical class is a promising area for the discovery of novel PDE inhibitors. mdpi.com

Kinase Inhibition, e.g., p38α MAPK

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. medchemexpress.com In particular, the p38α isoform is considered a key target for anti-inflammatory drug development. nih.gov

The (4-fluorophenyl)acetamide structure is a key feature in some p38α MAPK inhibitors. nih.gov As mentioned previously, the compound CBS-3595 demonstrated potent dual inhibition of p38α MAPK and PDE4, indicating that the acetamide scaffold can be effectively targeted to this kinase. nih.gov The inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1, making it a valuable strategy for treating inflammatory conditions. selleckchem.com The potential of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide as a kinase inhibitor is inferred from these findings on its close structural analogues, highlighting a promising avenue for further investigation.

Table 1: Enzymatic Inhibition Profile of Analogue CBS-3595

| Target Enzyme | IC50 |

|---|---|

| p38α MAPK | Data not specified in cited text |

| Phosphodiesterase 4 (PDE4) | Data not specified in cited text |

Data derived from studies on the analogue N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide. nih.gov

Other Enzymatic Targets (e.g., Dihydrofolate Reductase, Enoyl-Acyl Carrier Protein Reductase)

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors, making it a target for both antimicrobial and anticancer therapies. d-nb.infonih.gov The acetamide scaffold has been incorporated into novel sulfonamide derivatives designed as DHFR inhibitors. d-nb.inforesearchgate.net Molecular docking studies of some N-arylacetamide derivatives have shown good binding interactions within the active site of DHFR, suggesting that this class of compounds may act as inhibitors of this enzyme. researchgate.net The general structure of these inhibitors often includes a core scaffold, a hydrophilic linker, and a hydrophobic tail that interacts with the respective parts of the DHFR active site. researchgate.net

Enoyl-Acyl Carrier Protein Reductase (FabI): FabI is an essential enzyme in bacterial type II fatty acid synthesis, representing an attractive target for the development of new antibacterial agents. nih.govwikipedia.org Various chemical classes have been identified as FabI inhibitors, though specific studies on N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide are lacking. frontiersin.orgmdpi.com However, research on other N-phenylacetamide derivatives containing different heterocyclic moieties has demonstrated antibacterial activity against several bacterial strains, including Xanthomonas oryzae. mdpi.comnih.gov This suggests that the broader phenylacetamide class could serve as a foundation for developing novel FabI inhibitors. manchester.ac.ukdrugbank.com

Evaluation of Anticonvulsant Activity in Preclinical Models

The N-phenylacetamide scaffold is a core component of several compounds investigated for anticonvulsant properties. Preclinical screening for such activity typically employs animal models like the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov

Studies on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structural analogues, have shown anticonvulsant activity primarily in the MES model. nih.gov The substitution pattern on the anilide (N-phenyl) ring was found to be a significant determinant of activity. For instance, within a series of 3-chloroanilide analogues, most were inactive, whereas some 3-(trifluoromethyl)anilide derivatives showed protection. nih.gov Another study highlighted a water-soluble pyrrolidine-2,5-dione derivative with an acetamide linker as having broad-spectrum anticonvulsant activity in MES, scPTZ, and 6 Hz seizure models. nih.gov These findings underscore the potential of the N-aryl acetamide core structure in the design of new anticonvulsant agents. uj.edu.plijbcp.com

Table 2: Anticonvulsant Activity of Selected N-phenylacetamide Analogues

| Compound | Preclinical Model | Activity |

|---|---|---|

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | MES Test | Effective at 100 mg/kg |

| N-(3-chlorophenyl)-2-morpholino-acetamide | MES Test | Showed protection at 100 mg/kg and 300 mg/kg |

| 3-(trifluoromethyl)anilide derivatives | MES Test | Generally active |

| 3-chloroanilide derivatives | MES Test | Generally inactive |

Data derived from studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogues. nih.gov

Exploration of Anti-inflammatory Modulating Effects

The anti-inflammatory potential of compounds is often evaluated in preclinical models such as carrageenan-induced paw edema in rats. nih.govusp.br This model assesses the ability of a substance to reduce acute inflammation.

While direct experimental data on the anti-inflammatory effects of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide are limited, studies on related chemical structures provide insights. For example, a pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , has demonstrated potent anti-inflammatory activity, particularly after repeated administration, by reducing local edema and suppressing the pro-inflammatory cytokine TNF-α. nih.govmdpi.com Furthermore, N-arylhydrazone derivatives of mefenamic acid have shown significant anti-inflammatory and analgesic activities. ualberta.ca The structural relationship of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide to known anti-inflammatory scaffolds suggests that it may possess similar modulating effects on inflammatory pathways.

Investigation of Receptor Binding Modalities

The interaction of small molecules with specific receptors is a fundamental mechanism of drug action. msdmanuals.com The phenylacetamide scaffold has been identified as a versatile structure for designing ligands that bind to various receptors.

For example, medicinal chemistry efforts have led to the discovery of N,N′-((4-(dimethylamino)phenyl)methylene)bis(2-phenylacetamide) as a novel chemotype with selective inverse agonist activity at the cannabinoid CB2 receptor. nih.gov Further optimization of this lead compound yielded derivatives with high binding affinity (Kᵢ values in the nanomolar range) and selectivity for the CB2 receptor over the CB1 receptor. nih.gov In a different context, derivatives of N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide have been developed as κ-selective opioid receptor ligands. acs.org These examples demonstrate that the N-phenylacetamide core is a suitable backbone for developing receptor-specific ligands, suggesting that N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide could also exhibit affinity for specific receptor targets, warranting further investigation.

Structure Activity Relationship Sar Studies of N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide Analogues

Impact of Halogen Substitution Patterns on Biological Efficacy

Halogen atoms are pivotal in modulating the pharmacological profile of drug candidates due to their influence on properties such as lipophilicity, metabolic stability, and binding interactions. In the context of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide analogues, the specific placement and nature of halogen substituents on both aromatic rings are critical for biological efficacy.

The substitution pattern on the N-phenyl ring significantly impacts biological activity. Studies on related aryl acetamide (B32628) series have consistently shown a preference for electron-withdrawing groups on this ring. nih.govnih.gov The presence of chlorine atoms, being electronegative, is generally favorable.

Research into related compound series, such as aryl acetamide triazolopyridazines, has highlighted the synergy of certain dichlorination patterns. For instance, the 3,4-dichloro substitution pattern has been noted for enhancing potency in various drug discovery efforts. nih.gov While direct data on the 2,3-dichloro pattern for the specific parent compound is limited in comparative studies, analysis of related structures suggests that the relative positions of the chloro groups are crucial. For example, in some series, moving an electron-withdrawing chloro group to the ortho position has been shown to decrease activity, suggesting potential steric hindrance or disruption of a required conformation. ijcce.ac.ir

The positioning of the chlorine atoms affects the electronic distribution of the phenyl ring and can influence the orientation of the molecule within a biological target's binding site. The 2,3-dichloro arrangement creates a specific electronic and steric profile that dictates its interaction potential. In a study of N-(2,3-dichlorophenyl)acetamide, the conformation of the N-H bond was found to be syn to the ortho chloro substituent, indicating a specific spatial arrangement influenced by this substitution pattern. researchgate.net

| Compound Analogue Base | Substitution Pattern | Observation | Reference |

| Aryl Acetamide Triazolopyridazines | 3,4-dichloro | Exhibits synergistic effect on potency | nih.gov |

| N-phenylacetamide sulphonamides | 2-chloro / 4-chloro | Positional changes of chloro group influence activity | nih.gov |

| N-(2,3-dichlorophenyl)acetamide | 2,3-dichloro | N-H bond conformation is syn to the ortho chlorine | researchgate.net |

The 4-fluorophenyl group, often referred to as the "tail" in related series, plays a remarkable role in enhancing biological potency. nih.govnih.gov Fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and ability to form strong bonds with carbon, make it a valuable substituent in drug design. ijcce.ac.ir

In SAR studies of related aryl acetamides, the presence of a fluorine atom, particularly at the 4-position of the phenyl ring, has been consistently linked to increased efficacy. nih.gov For instance, the addition of a fluorine atom to the 4-position of a trifluoromethyl-substituted analogue was shown to restore potent activity, underscoring the importance of this specific substitution. nih.gov Studies on 2-(4-fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents further confirm the contribution of the 4-fluorophenyl moiety to biological activity. nih.gov

The role of the fluorine atom can be multifaceted:

Enhanced Binding: It can participate in hydrogen bonding or other electrostatic interactions within the target protein.

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the compound's half-life.

Conformational Influence: It can alter the molecule's preferred conformation to one that is more favorable for binding.

The preference for electron-withdrawing groups on this part of the molecule is a recurring theme, with fluorine being a particularly effective substituent. nih.govmdpi.com

| Compound Series | Key Moiety | Finding | Reference |

| Aryl Acetamide Triazolopyridazines | 4-Fluorophenyl | Fluorine plays a "remarkable role" in potency. | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamides | 4-Fluorophenyl | Moiety is a key feature of compounds with cytotoxic activity. | nih.gov |

| N-phenylacetamide derivatives | 4-Fluorophenyl | 4-F substitution leads to higher bactericidal activity than 4-CH3. | mdpi.com |

Contributions of the Acetamide Linkage and Core Scaffold to Biological Activity

The acetamide linkage (-NH-C(O)-CH2-) is not merely a spacer but an integral component of the pharmacophore, contributing significantly to the molecule's biological activity and structural integrity. This linker connects the two critical aryl moieties and its chemical features are essential for proper orientation and interaction with biological targets.

Studies on analogous compound series have demonstrated that the acetamide linkage is often superior to other linking groups. For example, in the development of anticryptosporidial agents, acetamide derivatives exhibited improved potency compared to their urea (B33335) counterparts. nih.gov The amide bond's characteristics, including its planarity and ability to act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), are fundamental to its role in molecular recognition. researchgate.net Molecules incorporating an acetamide core structure are reported to possess a wide array of biological activities, underscoring the versatility and importance of this scaffold in medicinal chemistry. nih.gov Furthermore, the modification of complex natural products like flavonoids with acetamide groups has been shown to improve crucial drug-like properties such as bioavailability. rsc.org

Steric and Electronic Effects of Substituents on Target Interaction

The biological activity of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide analogues is governed by a delicate balance of steric and electronic effects imparted by their substituents. nih.gov These properties dictate how the molecule fits into and interacts with its biological target. nih.govchemrxiv.org

Steric Effects: The size and shape of substituents (steric effects) are crucial for ensuring a proper fit within a receptor's binding pocket. The 2,3-dichloro substitution pattern, for example, creates a distinct steric profile that can either be beneficial for activity or cause steric hindrance, depending on the topology of the binding site. rsc.org The introduction of a bulky group like trifluoromethyl (CF3) can induce a specific "conformational bias," forcing the molecule into a shape that is more active. nih.gov Conversely, placing substituents at certain positions, such as the 2-position in some aryl acetamide series, can lead to inactivity, likely due to steric clashes that prevent optimal binding. nih.govnih.gov

Conformational Analysis and Intramolecular/Intermolecular Interactions

The three-dimensional conformation of a molecule is paramount to its biological function, as it must adopt a specific shape to effectively interact with its target. The study of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide analogues involves analyzing the rotational freedom around single bonds and the resulting spatial arrangement of the key functional groups.

Crystallographic studies of closely related compounds provide invaluable insights. For instance, the analysis of N-(2,3-dichlorophenyl)acetamide revealed that the amide hydrogen atom is involved in both an intramolecular hydrogen bond with the ortho-chlorine atom and an intermolecular hydrogen bond with the carbonyl oxygen of a neighboring molecule. researchgate.net Similarly, the structure of 2-chloro-N-(2,3-dichlorophenyl)acetamide shows that molecules are linked into chains via intermolecular N-H···O hydrogen bonds. nih.gov These interactions are critical for stabilizing the crystal lattice and are indicative of the types of interactions the molecule can form within a biological system.

Computational Chemistry and Molecular Modeling of N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide

Quantum Chemical Calculations and Spectroscopic Analysis for Structural Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the molecular structure and electronic properties of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide. Methods like B3LYP with a 6-31+G(d,p) basis set are commonly employed for geometry optimization to determine the most stable conformation of the molecule. researchgate.net These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in similar acetamide (B32628) derivatives, the planarity between the phenyl rings and the acetamide group is a critical factor influencing molecular interactions. nih.govnih.gov

Vibrational analysis based on these quantum chemical calculations allows for the prediction of infrared (IR) and Raman spectra. orientjchem.org By calculating the vibrational wavenumbers of the fundamental modes, it is possible to assign specific spectral bands to the vibrations of functional groups within the molecule, such as the C=O stretching of the amide, N-H bending and stretching, and vibrations associated with the dichlorophenyl and fluorophenyl rings. researchgate.netorientjchem.org The theoretical spectra can then be compared with experimental Fourier-transform infrared (FTIR) spectra to validate the calculated structure and provide a detailed understanding of the molecule's vibrational properties. researchgate.net

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide I) | Stretching | ~1650 - 1680 |

| N-H | Stretching | ~3200 - 3400 |

| N-H (Amide II) | Bending | ~1550 - 1600 |

| C-N (Amide III) | Stretching | ~1250 - 1350 |

| C-Cl | Stretching | ~700 - 800 |

| C-F | Stretching | ~1000 - 1100 |

Note: The values in this table are representative and would require specific DFT calculations for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide for precise determination.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.comnih.gov For a series of analogues of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor. brieflands.comnih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. researchgate.net Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). brieflands.comresearchgate.net

A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. brieflands.comnih.gov The interpretation of the model can also provide insights into the structural features that are crucial for biological activity. nih.gov

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme active site. brieflands.comnih.gov This method is crucial for identifying potential biological targets for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide and for understanding the molecular basis of its activity. researchgate.netrjptonline.org

Docking simulations can be performed to investigate the binding of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide to the active sites of various enzymes implicated in disease. nih.govnih.gov The process involves generating a three-dimensional model of the compound and placing it into the binding pocket of the target enzyme. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. researchgate.net

The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and amino acid residues in the active site. nih.govresearchgate.net For example, the amide group of the compound could act as a hydrogen bond donor and acceptor, while the aromatic rings could engage in pi-pi stacking or hydrophobic interactions. nih.gov Identifying these interactions is fundamental for understanding the mechanism of inhibition and for designing derivatives with improved binding affinity. nih.gov

Table 2: Potential Interacting Residues in an Enzyme Active Site

| Interaction Type | Ligand Functional Group | Potential Amino Acid Residues |

| Hydrogen Bond | Amide N-H | Asp, Glu, Ser, Thr (acceptor) |

| Hydrogen Bond | Amide C=O | Asn, Gln, Ser, Thr, Tyr (donor) |

| Hydrophobic | Dichlorophenyl Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Hydrophobic | Fluorophenyl Ring | Ala, Val, Leu, Ile, Phe, Trp |

| Halogen Bond | Chlorine atoms | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

In addition to enzymes, molecular docking can be used to assess the binding of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide to various receptors, such as G-protein coupled receptors (GPCRs) or nuclear receptors. nih.govresearchgate.net This allows for the prediction of its potential pharmacological profile and can help in identifying potential on-target and off-target effects. researchgate.net By docking the compound against a panel of receptors, a binding profile can be generated, highlighting the receptors for which it shows the highest predicted affinity. nih.gov This information is valuable for understanding its potential therapeutic applications and for predicting possible side effects.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. nih.govnih.gov MD simulations are used to assess the stability of the predicted binding mode obtained from docking studies. nih.gov

An MD simulation involves solving Newton's equations of motion for all atoms in the system, which includes the protein, the ligand, and surrounding solvent molecules. nih.gov The simulation generates a trajectory of atomic positions and velocities over a period of nanoseconds or longer. Analysis of this trajectory can reveal:

The stability of the ligand's position and conformation within the binding site.

The persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.

The flexibility of different regions of the protein upon ligand binding.

The calculation of binding free energies, which provides a more rigorous estimate of binding affinity than docking scores.

These simulations provide a deeper understanding of the dynamics and thermodynamics of the ligand-receptor interaction, which is crucial for the validation of docking results and for the rational design of new molecules. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical component of computational drug discovery that aims to forecast the pharmacokinetic and toxicological properties of a compound before it is synthesized. csmres.co.ukjonuns.com Various computational models, often based on QSAR or machine learning algorithms, are used to predict a range of ADMET properties for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide. csmres.co.uk

Table 3: Predicted ADMET Properties

| Property | Description | Predicted Outcome for a Drug-like Molecule |

| Absorption | ||

| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the human intestine. | High |

| Caco-2 Permeability | Permeability across a model of the intestinal wall. | High |

| P-glycoprotein Substrate | Likelihood of being a substrate for the P-gp efflux pump. | No |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Ability to cross the BBB and enter the central nervous system. | Varies based on therapeutic target |

| Plasma Protein Binding (PPB) | Percentage of compound bound to proteins in the blood. | Optimal range (not too high or too low) |

| Metabolism | ||

| CYP450 Inhibition | Potential to inhibit major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). | No |

| Excretion | ||

| Renal Organic Cation Transporter | Likelihood of being a substrate for renal transporters. | Varies |

| Toxicity | ||

| AMES Mutagenicity | Potential to cause DNA mutations. | Non-mutagenic |

| hERG Inhibition | Potential to block the hERG potassium channel (cardiotoxicity risk). | Non-inhibitor |

| Hepatotoxicity | Potential to cause liver damage. | Low risk |

These predictions are essential for identifying potential liabilities of a drug candidate early in the discovery process, allowing for structural modifications to improve its ADMET profile. jonuns.com

Analogue Design and Development Derived from N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide

Rational Design Principles for Novel Acetamide (B32628) Analogues

The rational design of novel acetamide analogues is guided by established structure-activity relationships (SARs) and the therapeutic targets of interest. A primary goal is to enhance the desired biological activity while minimizing off-target effects. This involves modifying the core structure to optimize interactions with the target protein or receptor.

Key design principles include:

Bioisosteric Replacement: This involves substituting certain functional groups with others that have similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile. For example, fluorine can serve as a bioisostere for hydrogen.

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational modeling and docking studies can be employed to design analogues with improved binding affinity and selectivity.

Pharmacophore Modeling: This approach identifies the essential structural features required for biological activity, which can then be used to design new molecules that incorporate these features.

The development of novel acetamide-based therapeutic agents often involves a "tail approach," where modifications are made to specific parts of the molecule to enhance its interaction with the target. nih.gov For instance, the incorporation of phenylacetamide moieties into other scaffolds, such as isatin, has been explored to develop potent inhibitors of enzymes like carbonic anhydrase. nih.gov

Synthesis and Preclinical Biological Evaluation of Related Compounds

The synthesis of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide analogues typically involves multi-step reaction sequences. A common method for forming the acetamide bond is the reaction of a substituted aniline (B41778) with a corresponding carboxylic acid or its activated derivative.

For example, 2-chloro-N-substituted-acetamides can be synthesized by reacting anilines with chloroacetyl chloride. nih.gov Another approach involves mixing equimolar quantities of a phenylacetic acid derivative with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator such as Hydroxybenzotriazole (HOBt), followed by the addition of the appropriate aniline derivative. nih.gov

Modifications on the Dichlorophenyl Ring

Modifications to the dichlorophenyl ring of N-phenylacetamide derivatives have been shown to significantly influence their biological activity. The position and nature of the substituents on this ring can affect the compound's potency and selectivity.

For instance, in a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, various substitutions on the phenyl ring attached to the acetamide nitrogen were explored to evaluate their antibacterial and nematicidal activities. nih.gov While the specific modifications on the dichlorophenyl ring of the title compound were not detailed in the provided search results, the general principle of altering substituents on this ring is a key strategy in analogue design.

Research on related structures, such as N-(2,3-dichlorophenyl)acetamide, provides insights into the conformational effects of chlorine substitution. researchgate.net The presence of ortho or meta chloro substituents can influence the geometry of the molecule, which in turn can impact its biological activity. researchgate.net

Alterations on the Fluorophenyl Ring

Alterations to the fluorophenyl ring are a critical aspect of the analogue design process, as the position and number of fluorine atoms can dramatically impact biological activity.

In studies of aryl acetamide triazolopyridazines, it was observed that the position of a fluorine atom on the phenyl ring could lead to a 1000-fold shift in potency between regioisomers. nih.gov Specifically, the addition of fluorine at the 3- and 4-positions resulted in improved EC50 values, while a 2-fluoro substitution led to a significant decrease in potency. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the fluorophenyl moiety.

Furthermore, the replacement of the fluorophenyl group with other substituted phenyl rings has been explored. For example, in the development of anticancer agents, 2-(4-fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated, with substitutions on the N-phenyl ring. nih.govnih.gov

Variations in the Acetamide Linker and Heterocyclic Substituents

The acetamide linker plays a crucial role in orienting the two aromatic rings and can be modified to improve biological activity. Variations can include altering the length of the linker, introducing conformational constraints, or replacing it with other functional groups.

In the context of developing inhibitors for enzymes like acetylcholinesterase, modifications to the linker and the incorporation of heterocyclic substituents have been investigated. diva-portal.org For example, replacing a dimethylamino moiety with heterocyclic groups such as morpholine, imidazole, or triazole has been shown to affect the inhibitory activity. diva-portal.org

The synthesis of N-phenylacetamide derivatives often involves the use of a 2-chloro-N-phenylacetamide intermediate, which allows for the subsequent introduction of various substituents. nih.gov This synthetic flexibility enables the exploration of a wide range of structural modifications to the acetamide linker and its attached groups.

Incorporation of Diverse Heterocyclic Moieties

The incorporation of diverse heterocyclic moieties is a common strategy to enhance the biological activity and modulate the physicochemical properties of drug candidates. frontiersin.org Heterocycles can participate in hydrogen bonding and other non-covalent interactions with biological targets, leading to improved affinity and selectivity. frontiersin.org

Several studies have demonstrated the benefits of incorporating heterocyclic rings into the N-phenylacetamide scaffold. For instance, the introduction of a thiazole (B1198619) moiety has been shown to confer antibacterial and nematicidal properties. nih.govmdpi.com Similarly, the synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles has yielded compounds with promising antifungal, antitubercular, and antioxidant activities. rsc.org

The choice of the heterocyclic ring and its point of attachment to the core structure are critical for achieving the desired biological effect. For example, in the design of carbonic anhydrase inhibitors, an isatin-benzenesulfonamide conjugate incorporating a phenylacetamide moiety showed potent inhibitory activity. nih.gov

Comparative Analysis of Analogues for Enhanced Bioactivity and Selectivity

The systematic modification of the N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide scaffold allows for a comparative analysis of the resulting analogues, providing valuable structure-activity relationship (SAR) data. This analysis helps in identifying the structural features that contribute to enhanced bioactivity and selectivity.

For example, a study on aryl acetamide triazolopyridazines revealed that compounds with a 4-fluoro or 4-chloro substitution on the phenyl ring were significantly more potent than the unsubstituted analogue. nih.gov This suggests that an electron-withdrawing group at the para position of this ring is beneficial for activity. In contrast, the position of fluorine on the phenyl ring was found to be a critical determinant of potency, with the 4-fluoro isomer being much more active than the 2-fluoro isomer. nih.gov

The nature of the substituent on the acetamide nitrogen also plays a significant role. In a series of 4-thiazolidinone (B1220212) inhibitors of acetylcholinesterase, compounds with more sterically demanding secondary amines, such as cyclopropylamines and isopropylamines, were found to be more potent inhibitors than those with monomethyl amines. diva-portal.org

The table below summarizes the comparative bioactivity of selected analogues from different studies, highlighting the impact of structural modifications.

Table 1: Comparative Bioactivity of N-Phenylacetamide Analogues

| Compound ID | Modification | Biological Target/Assay | Bioactivity (IC50/EC50) | Reference |

|---|---|---|---|---|

| Aryl Acetamide Triazolopyridazines | Cryptosporidium | nih.gov | ||

| 11 | Unsubstituted Phenyl | EC50 | >25 µM | nih.gov |

| 12 | 4-Chloro Phenyl | EC50 | 0.66 µM | nih.gov |

| 18 | 4-Fluoro Phenyl | EC50 | 0.86 µM | nih.gov |

| 19 | 3-Fluoro Phenyl | EC50 | 18 µM | nih.gov |

| 52 | 2-(4-Fluorophenyl) | EC50 | 0.07 µM | nih.gov |

| 72 | 2-(2-Fluorophenyl) | EC50 | 70 µM | nih.gov |

| 4-Thiazolidinone Derivatives | AgAChE1 | diva-portal.org | ||

| 41 | o,p-Dichlorophenyl, Isopropylamine | IC50 | 4.2 µM | diva-portal.org |

| 46 | o,p-Dichlorophenyl, Cyclopropylamine | IC50 | 2.3 µM | diva-portal.org |

| 50 | o,p-Dichlorophenyl, Methylamine | IC50 | >30 µM | diva-portal.org |

| 42 | p-Fluorophenyl, Isopropylamine | IC50 | 18 µM | diva-portal.org |

| 49 | p-Fluorophenyl, Cyclopropylamine | IC50 | 11 µM | diva-portal.org |

| Anticancer Phenylacetamide Derivatives | PC3 (Prostate Carcinoma) | nih.govnih.gov | ||

| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl) | IC50 | 52 µM | nih.govnih.gov |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl) | IC50 | 80 µM | nih.govnih.gov |

| Imatinib | Reference Drug | IC50 | 40 µM | nih.govnih.gov |

This comparative data is instrumental in guiding the rational design of future generations of N-phenylacetamide analogues with improved therapeutic potential.

Future Directions and Conceptual Therapeutic Potential of N 2,3 Dichlorophenyl 2 4 Fluorophenyl Acetamide

Elucidation of Novel Molecular Targets for Therapeutic Intervention

The core structure of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide, featuring a dichlorinated phenyl ring and a fluorinated phenylacetamide group, suggests several plausible avenues for therapeutic targeting. The exploration of these potential targets is a critical first step in defining the compound's future in medicinal chemistry.

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have demonstrated potential as anticancer agents. nih.govnih.gov Studies on a series of these compounds revealed cytotoxic activity against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.govnih.gov This suggests that N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide could conceptually be investigated for its antiproliferative effects. The molecular mechanisms underlying the anticancer activity of similar compounds often involve the induction of apoptosis. semanticscholar.orgijcce.ac.ir Therefore, future research could focus on evaluating the pro-apoptotic potential of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide and identifying its specific molecular targets within apoptotic pathways, such as caspases or members of the Bcl-2 family. ijcce.ac.ir

Furthermore, the N-phenylacetamide scaffold is a common feature in a wide array of biologically active molecules, including anti-inflammatory, anticonvulsant, and antimicrobial agents. galaxypub.coarchivepp.comnih.gov The presence of halogen atoms (chlorine and fluorine) on the phenyl rings can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, various N-(dihalophenyl)acetamide derivatives have been studied, with some showing potential as anticonvulsants through modulation of GABAergic pathways. nuph.edu.ua Conceptual molecular targets for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide could therefore include enzymes such as cyclooxygenase (COX), given the anti-inflammatory properties of some acetamides, or ion channels and receptors in the central nervous system. archivepp.com

A summary of potential conceptual molecular targets based on related compounds is presented below:

| Potential Therapeutic Area | Conceptual Molecular Target(s) | Rationale based on Structurally Similar Compounds |

| Oncology | Apoptosis-related proteins (e.g., Caspases, Bcl-2 family) | 2-(4-fluorophenyl)-N-phenylacetamide derivatives show cytotoxic and pro-apoptotic activity in cancer cell lines. nih.govnih.govijcce.ac.ir |

| Inflammation | Cyclooxygenase (COX) enzymes | The N-phenylacetamide moiety is present in known anti-inflammatory agents. archivepp.com |

| Neurology | GABA receptors, Voltage-gated ion channels | N-(dihalophenyl)acetamide derivatives have been investigated for anticonvulsant properties. nuph.edu.ua |

| Infectious Diseases | Bacterial enzymes | N-phenylacetamide derivatives have been explored for antibacterial activity. nih.gov |

Development of Preclinical Candidates for Specific Biological Applications

The journey from a conceptual molecule to a viable preclinical candidate is a meticulous process involving synthesis, biological screening, and optimization. mdpi.comnih.govcancer.gov For N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide, this process would begin with the establishment of a robust synthetic route to produce the compound and a library of analogues for structure-activity relationship (SAR) studies.

Based on the anticancer potential of related 2-(4-fluorophenyl)acetamide (B1296790) derivatives, a preclinical development program could initially focus on oncology. nih.govnih.gov The cytotoxic effects of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide would need to be systematically evaluated against a panel of human cancer cell lines. The table below presents hypothetical preclinical screening data based on findings for analogous compounds.

Table 8.2.1: Conceptual In Vitro Cytotoxicity Data for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide Analogs

| Compound | Substitution on N-phenyl ring | PC3 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 1 | 2,3-dichloro | Data not available | Data not available | Data not available |

| Analog 2 (Reference) | 2-nitro | 52 | >100 | >100 |

| Analog 3 (Reference) | 4-nitro | 80 | 100 | >100 |

This table is illustrative and based on data for different N-phenylacetamide derivatives. nih.govnih.gov

Should initial screenings reveal promising activity, further preclinical studies would be warranted. These would include mechanism of action studies to confirm the molecular target and pathway of action. Advanced preclinical models, such as 3D organoids and patient-derived xenografts, could provide a more accurate prediction of in vivo efficacy. mdpi.comnih.gov

Broader Conceptual Applications in Medicinal Chemistry and Agrochemical Research

The structural features of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide also suggest potential applications beyond therapeutics, particularly in the field of agrochemical research. Dichloroacetamide derivatives are known to be effective herbicide safeners, protecting crops from the phytotoxic effects of certain herbicides. This safening effect is often attributed to the induction of detoxification enzymes in the plant, such as glutathione (B108866) S-transferases.

The combination of a dichlorophenyl group and a fluorophenyl moiety could lead to novel agrochemical properties. The fluorine atom can enhance metabolic stability and increase the compound's potency. Future research could explore the potential of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide and its analogues as herbicides, fungicides, or insecticides. For instance, some N-phenylacetamide derivatives have shown promising antibacterial and nematicidal activities. nih.gov

In medicinal chemistry, the N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide scaffold could serve as a versatile template for the development of new chemical entities. The presence of multiple halogen atoms provides opportunities for further chemical modification to fine-tune the compound's physicochemical properties and biological activity. The development of synthetic methodologies to create a diverse library of analogues would be a key step in exploring the full potential of this chemical scaffold.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling 2,3-dichloroaniline derivatives with 4-fluorophenylacetic acid chloride. Key steps include:

- Sulfonation/Acylation: React 2,3-dichloroaniline with acetic anhydride to form the acetamide intermediate.

- Coupling: Use triethylamine as a base to facilitate nucleophilic acyl substitution between the intermediate and 4-fluorophenylacetyl chloride.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.

Optimization Tips: - Monitor reaction progress via TLC with UV visualization.

- Adjust stoichiometry (1:1.2 molar ratio of amine to acid chloride) to minimize unreacted starting material .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons: Distinct splitting patterns for dichlorophenyl (δ 7.2–7.5 ppm) and fluorophenyl (δ 7.0–7.3 ppm) groups.

- Acetamide backbone: CH2CO resonance at δ 3.8–4.1 ppm (quartet) and NH at δ 8.5–9.0 ppm (broad singlet).

- IR: Confirm amide C=O stretch at ~1650–1680 cm⁻¹ and N-H bend at ~1550 cm⁻¹.

- Validation: Compare experimental data with computed spectra (e.g., PubChem entries) to resolve ambiguities .

Q. What crystallization strategies are recommended for X-ray diffraction analysis of this compound?

Methodological Answer:

- Solvent Selection: Use slow evaporation in a 1:1 dichloromethane/hexane mixture to grow single crystals.

- Data Collection: Employ a Bruker APEX-II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement: Use SHELXL for structure solution and refinement, ensuring R-factor < 0.04. Example: Similar acetamide derivatives show monoclinic systems (e.g., C24H18F2N4OS, Z = 4) .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of N-(2,3-dichlorophenyl)-2-(4-fluorophenyl)acetamide?

Methodological Answer:

- Target Selection: Prioritize receptors with known affinity for halogenated aromatics (e.g., kinase enzymes, GPCRs).

- Software: Use AutoDock Vina or AutoDock4 with flexible side-chain sampling for ligand-receptor interactions.

- Protocol:

- Prepare the ligand (AM1-BCC charges) and receptor (PDB structure).

- Define a grid box encompassing the active site (e.g., 25 ų).

- Run 50 docking simulations; cluster results by RMSD ≤ 2.0 Å.

- Validation: Compare predicted binding energies (ΔG) with experimental IC50 values from enzyme assays .

Q. How can contradictory bioactivity data (e.g., varying IC50 values across studies) be resolved for this compound?

Methodological Answer:

- Variable Control: Standardize assay conditions (pH, temperature, solvent). For example, DMSO concentrations >1% may denature proteins.

- Structural Confirmation: Verify compound purity via HPLC-MS before testing.

- Mechanistic Studies: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing nonspecific interactions .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the dichlorophenyl and fluorophenyl moieties?

Methodological Answer:

- Analog Synthesis: Replace Cl/F substituents with Br, NO2, or CH3 to probe electronic effects.

- Biological Testing: Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituent position with cytotoxicity.

- Data Analysis: Use CoMFA or CoMSIA models to map steric/electrostatic fields influencing activity .

Q. How can metabolic stability and toxicity profiles be assessed preclinically?

Methodological Answer:

- Microsomal Assays: Incubate with human liver microsomes (HLM) + NADPH; monitor parent compound depletion via LC-MS/MS.

- CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent substrates.

- In Silico Tools: Use ADMET Predictor™ to estimate logP (target: 2.5–3.5) and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.